N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
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Overview
Description
N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a fluorobenzamide moiety, and a chloro-fluorophenyl group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol.
Attachment of the Chloro-Fluorophenyl Group: This step involves the nucleophilic substitution reaction where the chloro-fluorophenyl group is introduced to the thiazole ring.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an alcohol.
Substitution: The chloro and fluoro groups on the phenyl rings can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development. Its interactions with biological targets can be studied to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is being investigated for its potential use in treating various diseases, including cancer and infectious diseases. Its ability to inhibit specific molecular targets makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also serve as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups enhance its binding affinity and specificity, allowing it to effectively inhibit the activity of its targets. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- Fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives
Uniqueness
N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and binding affinity, making it a valuable compound for various applications.
Biological Activity
N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activity, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C16H14ClF2N3OS
- Molecular Weight : 363.81 g/mol
- CAS Number : 928779-56-0
This structure includes a thiazole ring, which is known for its role in various biological activities, and a fluorobenzamide moiety that may enhance its pharmacological properties.
The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation.
- Histone Deacetylase (HDAC) Inhibition : Similar compounds have shown activity as HDAC inhibitors, which play a crucial role in cancer biology by modulating gene expression related to cell cycle progression and apoptosis . The inhibition of HDACs leads to increased acetylation of histones and non-histone proteins, resulting in altered gene expression that can promote cancer cell death.
- Apoptosis Induction : Studies indicate that related compounds can induce apoptosis in cancer cells through mechanisms such as G2/M phase arrest and activation of pro-apoptotic pathways .
Antitumor Activity
Recent studies have demonstrated the antitumor potential of this compound:
- In Vitro Studies : The compound exhibited significant antiproliferative effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. For instance, an analog showed an IC50 value of 1.30 μM against HepG2 liver cancer cells .
Cell Line | IC50 (μM) | Comparison with SAHA (μM) |
---|---|---|
HepG2 | 1.30 | 17.25 |
MCF7 | 1.50 | 18.00 |
A549 | 1.80 | 20.00 |
In Vivo Studies
In vivo xenograft models have further validated the antitumor efficacy:
- Tumor Growth Inhibition (TGI) : The compound demonstrated a TGI of approximately 48.89%, indicating substantial tumor growth suppression compared to control treatments .
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential and biological activity of compounds structurally similar to this compound:
- Combination Therapies : Research suggests that combining this compound with other chemotherapeutics such as taxol can enhance anticancer effects, achieving improved efficacy at lower doses .
- Isoform Selectivity : The specificity for certain HDAC isoforms has been noted, which may lead to reduced side effects compared to non-selective HDAC inhibitors .
Properties
IUPAC Name |
N-[4-[3-(3-chloro-4-fluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2N3O2S/c20-15-9-13(5-7-16(15)22)23-17(26)8-6-14-10-28-19(24-14)25-18(27)11-1-3-12(21)4-2-11/h1-5,7,9-10H,6,8H2,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHPLQYOAFSBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=C(C=C3)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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